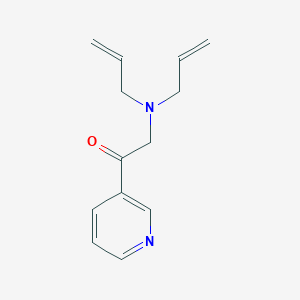
2-(Diallylamino)-1-(3-pyridyl)ethanone
Cat. No. B8383034
M. Wt: 216.28 g/mol
InChI Key: HCQXULRWEPVBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09328124B2
Procedure details


2-Bromo-1-(3-pyridyl)ethanone hydrobromide (10 g, 23.49 mmol) is added portion wise over 5 minutes to a stirred solution of diallylamine (5.2 mL, 42.29 mmol) and diisopropylethylamine (10.24 mL, 58.73 mmol) in tetrahydrofuran (150 mL) at 0° C. The resulting mixture is stirred at 0° C. for 1 hour. The reaction is quenched by addition of a saturated aqueous solution of sodium bicarbonate (100 mL) and dichloromethane (300 mL). The layers are separated and the aqueous phase is re-extracted with dichloromethane (300 mL). The combined organic layers are dried over magnesium sulfate and the solvents are removed under reduced pressure to give a crude product which is purified by silica gel column chromatography using a 0-5% gradient of 0.14 M ammonia/methanol solution in dichloromethane to give the title compound (4.75 g, 93%). ES/MS (m/e): 217 (M+1).



Identifiers


|
REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[CH2:12]([NH:15][CH2:16][CH:17]=[CH2:18])[CH:13]=[CH2:14].C(N(C(C)C)CC)(C)C>O1CCCC1>[CH2:12]([N:15]([CH2:16][CH:17]=[CH2:18])[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5])[CH:13]=[CH2:14] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrCC(=O)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NCC=C
|
|
Name
|
|
|
Quantity
|
10.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is quenched by addition of a saturated aqueous solution of sodium bicarbonate (100 mL) and dichloromethane (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is re-extracted with dichloromethane (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents are removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(CC(=O)C=1C=NC=CC1)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.75 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

